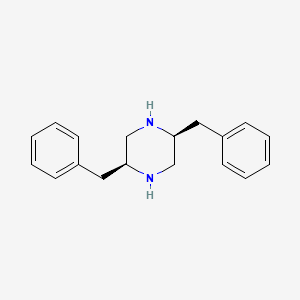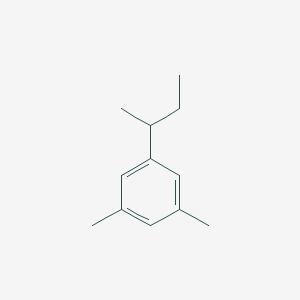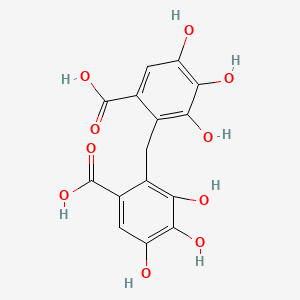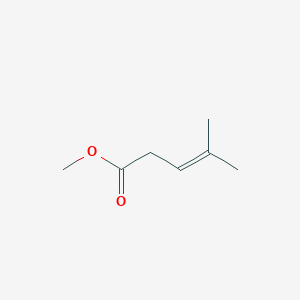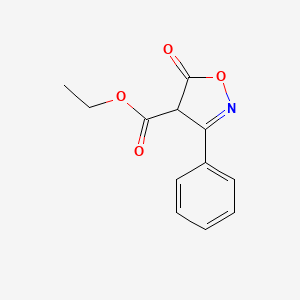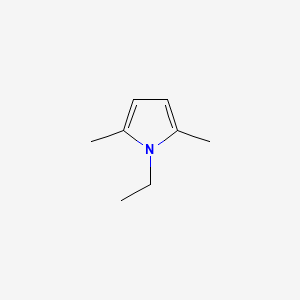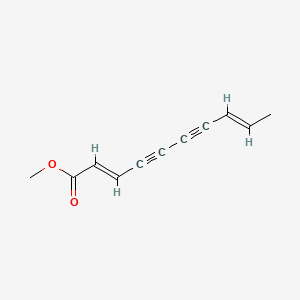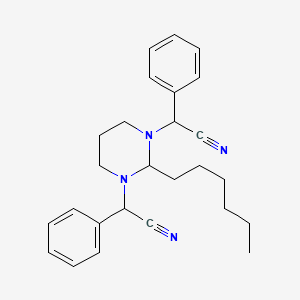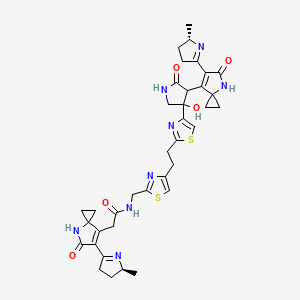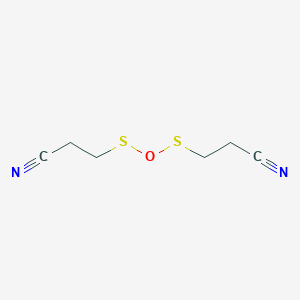
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester typically involves the reaction of acrylonitrile with sodium sulfide. The process is carried out by preparing a 25% to 30% sodium sulfide solution, heating it to 30-50°C, and then slowly adding acrylonitrile over a period of 2 hours. The reaction mixture is stirred at 30-50°C for an additional 2 hours to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
化学反应分析
Types of Reactions
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester involves its interaction with molecular targets through its functional groups. The cyano group and the sulfur atom play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
Similar Compounds
3,3’-Thiodipropionitrile: Another sulfur-containing nitrile with similar reactivity.
2-Cyanoethyl sulfide: A closely related compound with similar chemical properties.
Thiobis(2-cyanoethane): A dimeric form with two cyanoethylthio groups.
Uniqueness
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in multiple applications .
属性
分子式 |
C6H8N2OS2 |
|---|---|
分子量 |
188.3 g/mol |
IUPAC 名称 |
3-(2-cyanoethylsulfanyloxysulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2OS2/c7-3-1-5-10-9-11-6-2-4-8/h1-2,5-6H2 |
InChI 键 |
NOISBGQMGAYVMI-UHFFFAOYSA-N |
规范 SMILES |
C(CSOSCCC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

![[30]Annulene](/img/structure/B14747734.png)
